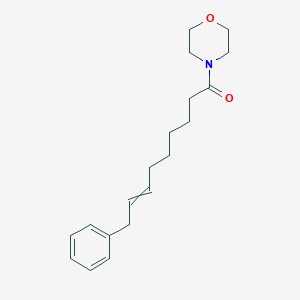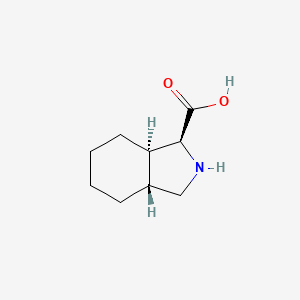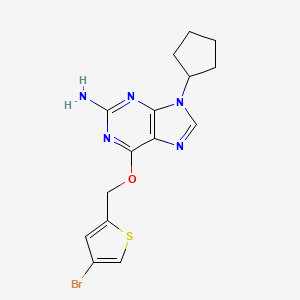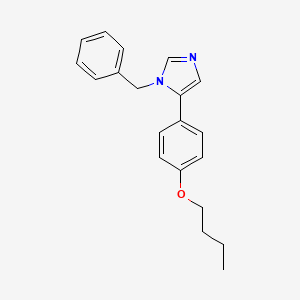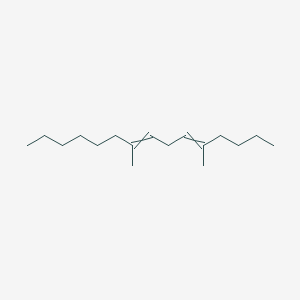
5,9-Dimethylpentadeca-5,8-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dimethylpentadeca-5,8-diene is an organic compound characterized by its unique structure, which includes two double bonds and two methyl groups attached to a 15-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethylpentadeca-5,8-diene can be achieved through several methods. One common approach involves the use of a Diels-Alder reaction, where a diene reacts with a dienophile to form the desired product. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of specialized reactors and purification techniques. The exact methods can vary depending on the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5,9-Dimethylpentadeca-5,8-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or other reduced compounds.
Scientific Research Applications
5,9-Dimethylpentadeca-5,8-diene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the production of materials, such as polymers or specialty chemicals.
Mechanism of Action
The mechanism of action of 5,9-Dimethylpentadeca-5,8-diene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,9-Dimethylpentadeca-5,8-diene include other dienes and alkenes with similar structural features. Examples include 1,3-butadiene and isoprene, which also contain conjugated double bonds and are used in various chemical applications .
Uniqueness
What sets this compound apart is its specific structure, which includes two methyl groups and a longer carbon chain.
Properties
CAS No. |
666826-31-9 |
|---|---|
Molecular Formula |
C17H32 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
5,9-dimethylpentadeca-5,8-diene |
InChI |
InChI=1S/C17H32/c1-5-7-9-10-13-17(4)15-11-14-16(3)12-8-6-2/h14-15H,5-13H2,1-4H3 |
InChI Key |
XLGQEVKTBWXYPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CCC=C(C)CCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)
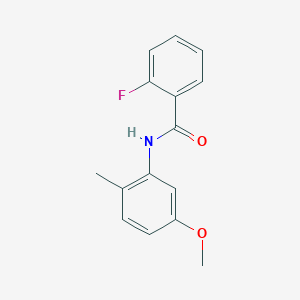
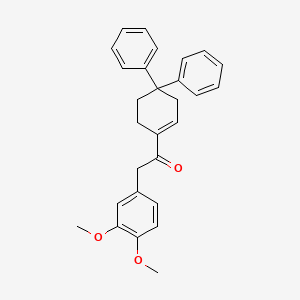
![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)
![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)

![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)
